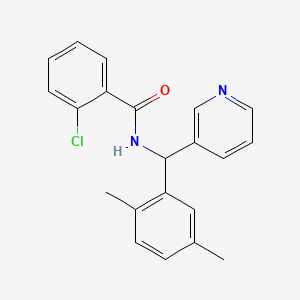
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in regulating neuronal excitability and neurotransmission. It may also interact with other neurotransmitter systems, such as the glutamatergic and dopaminergic systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain. Additionally, it has been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its broad range of potential applications in various scientific research fields. It has been shown to exhibit multiple pharmacological properties, making it a versatile compound for investigating different biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, in human clinical trials. Another direction is to explore its potential as a modulator of the GABAergic system, which may have implications for the treatment of anxiety and other neuropsychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for use in experimental settings.
Métodos De Síntesis
The synthesis of 2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 2,5-dimethylphenylmagnesium bromide, followed by the addition of pyridine-3-carbaldehyde and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYCIIWJPKIYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

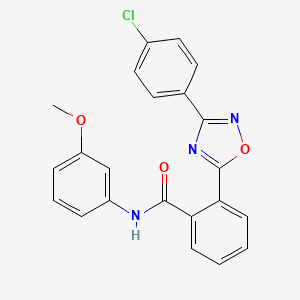
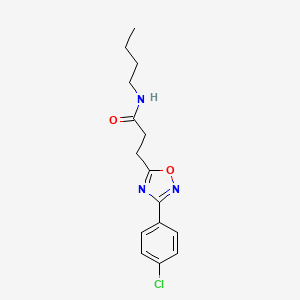
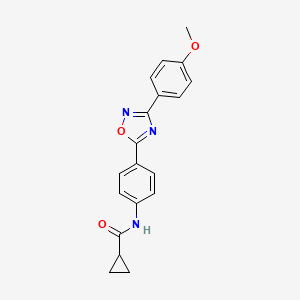
![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)
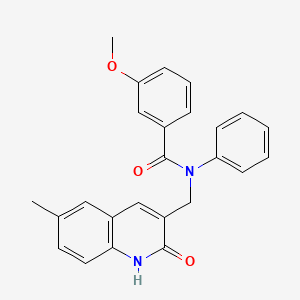
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)
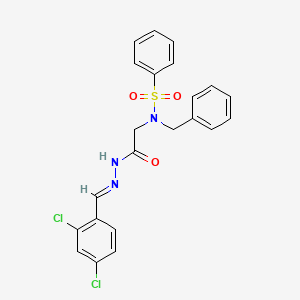
![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)
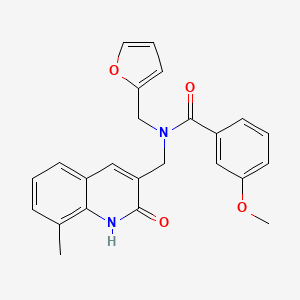
![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
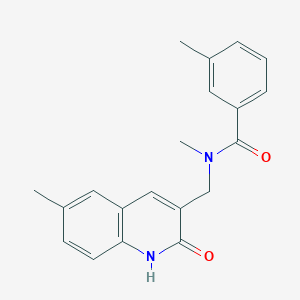
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)

